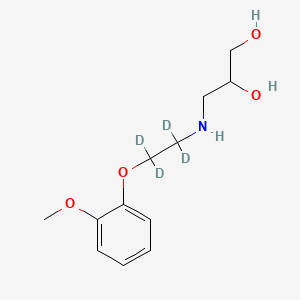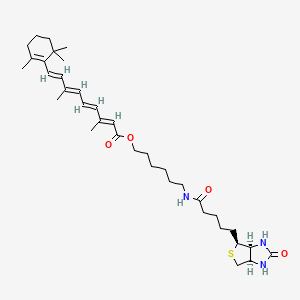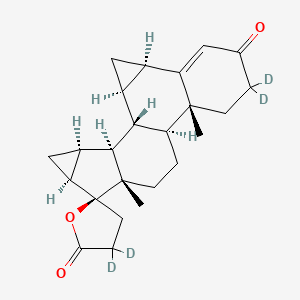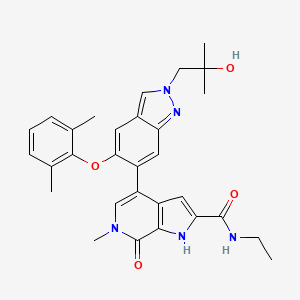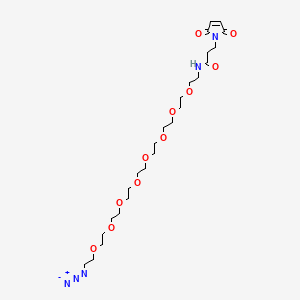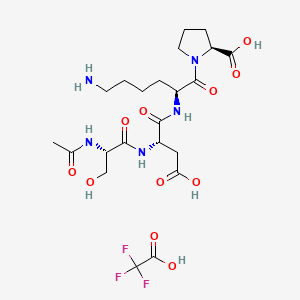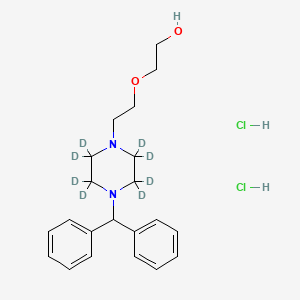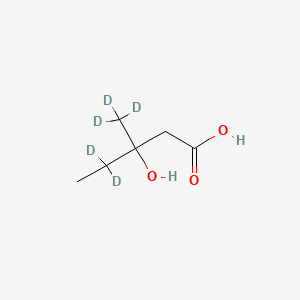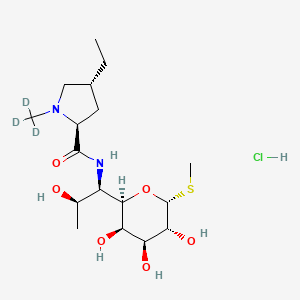
Lincomycin B-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lincomycin B-d3 (hydrochloride) is a derivative of lincomycin, a lincosamide antibiotic that is primarily used to treat serious bacterial infections. Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis. It is particularly effective against Gram-positive bacteria and is often used when patients are allergic to penicillin .
准备方法
Synthetic Routes and Reaction Conditions
Lincomycin B-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from lincomycin. The synthesis involves the incorporation of deuterium atoms into the lincomycin molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of lincomycin B-d3 (hydrochloride) involves fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including extraction, crystallization, and chromatography, to isolate the desired compound .
化学反应分析
Types of Reactions
Lincomycin B-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction.
科学研究应用
Lincomycin B-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincomycin in various samples.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lincomycin.
作用机制
Lincomycin B-d3 (hydrochloride) exerts its effects by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby blocking the elongation of the peptide chain. The molecular targets involved include the ribosomal RNA and various ribosomal proteins .
相似化合物的比较
Similar Compounds
Clindamycin: A semisynthetic derivative of lincomycin with a similar mechanism of action but higher efficacy.
Erythromycin: A macrolide antibiotic with a similar antibacterial spectrum but different chemical structure.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.
Uniqueness
Lincomycin B-d3 (hydrochloride) is unique due to its isotopic labeling with deuterium, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking of the compound in biological systems .
属性
分子式 |
C17H33ClN2O6S |
|---|---|
分子量 |
432.0 g/mol |
IUPAC 名称 |
(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1/i3D3; |
InChI 键 |
MGUWHIXJDICIPX-JZABXHAKSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CC.Cl |
规范 SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


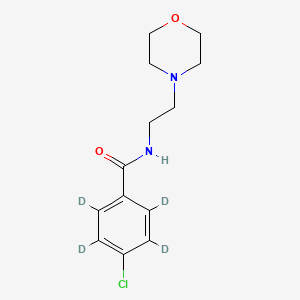
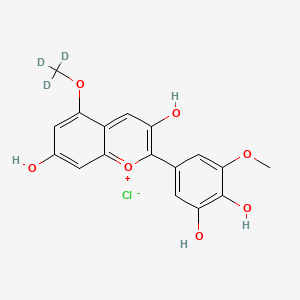
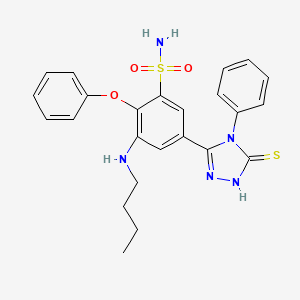
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
